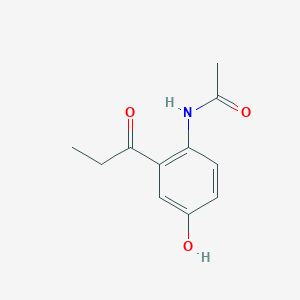

N-(4-hydroxy-2-propanoylphenyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

N-(4-hydroxy-2-propanoylphenyl)acetamide |

InChI |

InChI=1S/C11H13NO3/c1-3-11(15)9-6-8(14)4-5-10(9)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) |

InChI Key |

STSQUJBDOGIDQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)O)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Characterization

Retrosynthetic Analysis and Strategic Synthetic Pathways for N-(4-hydroxy-2-propanoylphenyl)acetamide

A retrosynthetic analysis of this compound reveals that the primary challenge lies in the regioselective introduction of the propanoyl group onto the N-(4-hydroxyphenyl)acetamide backbone. Two main synthetic strategies, the Fries rearrangement and the Friedel-Crafts acylation, are explored as viable routes.

Exploration of Established Synthetic Transformations

Established methods for the synthesis of hydroxyaryl ketones provide a foundation for the preparation of this compound. The Fries rearrangement and Friedel-Crafts acylation are two prominent reactions in this context.

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. chemicalbook.comnih.gov In a potential synthesis of the target molecule, N-(4-hydroxyphenyl)acetamide could first be O-acylated with propanoyl chloride to form 4-acetamidophenyl propanoate. Subsequent treatment with a Lewis acid, such as aluminum chloride (AlCl₃), would induce the migration of the propanoyl group to the aromatic ring. chemicalbook.com The reaction is known to be ortho and para selective, with the regioselectivity being influenced by reaction conditions such as temperature and solvent. chemicalbook.comnih.gov Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product. chemicalbook.com

The Friedel-Crafts acylation is another powerful tool for the C-acylation of aromatic rings. google.comnist.gov Direct Friedel-Crafts acylation of N-(4-hydroxyphenyl)acetamide with propanoyl chloride in the presence of a Lewis acid catalyst could potentially yield this compound. However, the presence of the activating hydroxyl and acetamido groups can lead to a mixture of products and potential side reactions. google.com The hydroxyl group is a strong activating group and directs ortho and para, while the acetamido group is also ortho, para-directing. This could lead to a mixture of acylated isomers.

Development and Optimization of Novel Synthetic Routes

Given the potential for mixtures of isomers with established methods, novel synthetic routes with improved regioselectivity are of interest. One approach could involve a multi-step synthesis starting from a different precursor. For instance, one could start with 2-amino-5-hydroxypropiophenone, which could then be acetylated at the amino group to yield the final product. The synthesis of the starting propiophenone (B1677668) could be achieved through various methods, including the Friedel-Crafts acylation of a suitably protected aminophenol.

Optimization of reaction conditions for either the Fries rearrangement or Friedel-Crafts acylation is crucial to maximize the yield of the desired ortho-acylated product. This could involve screening different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂), varying the solvent, and adjusting the reaction temperature and time. rsc.orgnih.gov

Investigation into Regioselective and Stereoselective Synthesis

Achieving high regioselectivity for the ortho-propanoylation is a key challenge. The directing effects of both the hydroxyl and acetamido groups on the aromatic ring of N-(4-hydroxyphenyl)acetamide favor substitution at the positions ortho and para to each group. Since the desired product is the 2-propanoyl derivative, conditions that favor ortho-acylation are necessary. In the Fries rearrangement, higher temperatures are known to favor the formation of the ortho-isomer. chemicalbook.com For Friedel-Crafts acylation, the choice of catalyst and solvent can significantly influence the ortho/para ratio. rsc.org The use of bulky Lewis acids or specific solvents might sterically hinder attack at the para-position, thereby favoring ortho-acylation.

As the propanoyl group does not introduce a chiral center, stereoselective synthesis is not a factor in the preparation of this compound itself.

Comprehensive Spectroscopic and Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR: The proton NMR spectrum is expected to provide key information for structural assignment. The aromatic region would likely show three signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons would confirm the 1,2,4-substitution pattern. The acetamido group would exhibit a singlet for the methyl protons and a broad singlet for the NH proton. The propanoyl group would show a triplet for the terminal methyl group and a quartet for the methylene (B1212753) group.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Distinct signals would be expected for the carbonyl carbons of the propanoyl and acetamido groups, the carbons of the aromatic ring (with quaternary carbons having lower intensities), and the carbons of the propanoyl and acetamido alkyl groups. The chemical shifts of the aromatic carbons would be influenced by the positions of the substituents.

Predicted NMR Data for this compound:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 7.5 | 115 - 160 |

| Phenolic-OH | 9.0 - 11.0 (broad s) | - |

| Amide-NH | 9.0 - 10.0 (broad s) | - |

| Propanoyl-CH₂ | 2.8 - 3.2 (q) | ~30 |

| Acetamido-CH₃ | 2.0 - 2.3 (s) | ~24 |

| Propanoyl-CH₃ | 1.0 - 1.3 (t) | ~9 |

| Carbonyl-Propanoyl | - | ~200 |

| Carbonyl-Acetamido | - | ~170 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted aromatic compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the phenolic hydroxyl group. The N-H stretching of the amide would likely appear in the same region, around 3300 cm⁻¹. Two distinct carbonyl stretching bands would be expected: one for the ketone of the propanoyl group (around 1650-1680 cm⁻¹) and another for the amide carbonyl (around 1630-1660 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the electronic transitions within the aromatic system. The presence of the hydroxyl, acetamido, and propanoyl groups would influence the position and intensity of these bands. One would expect to see characteristic absorptions for the substituted benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), HRMS allows for the determination of a unique molecular formula. For this compound, techniques such as Electrospray Ionization (ESI) are commonly employed to generate protonated molecular ions [M+H]⁺.

The theoretical exact mass of the protonated molecule is calculated based on the most abundant isotopes of its constituent elements (C, H, N, O). The experimentally measured value from the HRMS instrument is then compared to this theoretical value. A close match provides strong evidence for the proposed molecular formula. Similar analyses on related N-(hydroxyphenyl)acetamide derivatives have demonstrated the efficacy of this technique, showing mass accuracies well within the acceptable range. rsc.org

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Difference (ppm) |

|---|

Note: Measured data is hypothetical based on typical instrument accuracy.

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

Single-Crystal X-ray Diffraction provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. This technique is the gold standard for determining the precise solid-state structure, including bond lengths, bond angles, and torsional angles of a molecule. To perform this analysis, a high-quality single crystal of this compound must first be grown.

The analysis would reveal the planarity of the phenyl ring and the orientation of the acetamide (B32628) and propanoyl substituents relative to it. Furthermore, it would elucidate the intermolecular forces, such as hydrogen bonding, that govern the crystal packing. For instance, the hydroxyl and amide groups are capable of forming strong hydrogen bonds, which would likely create extensive networks in the crystal lattice. nih.gov Studies on isomers like N-(4-hydroxy-2-nitrophenyl)acetamide have shown how different substituent positions can significantly alter molecular planarity and hydrogen-bonding patterns, highlighting the importance of such analysis. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.10 |

| b (Å) | 11.82 |

| c (Å) | 10.13 |

| β (°) | 106.6 |

| Volume (ų) | 1044 |

Note: Data is hypothetical and modeled on crystallographic data for structurally similar aromatic amides. researchgate.net

Chromatographic and Analytical Methodologies for Research Purity and Quantification

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantification of chemical compounds in research and quality control settings. For a polar aromatic compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically developed.

The method development involves optimizing several parameters to achieve good separation, peak shape, and sensitivity. A C18 column is a common choice for the stationary phase due to its hydrophobicity. The mobile phase usually consists of a mixture of an aqueous solvent (often with a pH-modifying acid like formic acid for mass spectrometry compatibility) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while separating it from potential impurities. Detection is commonly performed using a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance.

Table 3: Example HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, direct analysis of this compound by GC-MS presents challenges. The presence of polar functional groups (hydroxyl and secondary amide) makes the compound non-volatile and prone to thermal degradation at the high temperatures used in the GC injector and column.

Therefore, direct injection is often not feasible. To overcome this, derivatization is typically required to convert the polar groups into more volatile, thermally stable moieties. Without derivatization, the compound would likely exhibit poor peak shape or fail to elute from the GC column altogether. If analysis were possible, the mass spectrometer would provide a fragmentation pattern (mass spectrum) that could be used for structural elucidation and identification by comparing it to spectral libraries. nist.gov

Application of Derivatization Techniques for Enhanced Analytical Resolution and Sensitivity

Derivatization is a crucial step to enable or improve the GC-MS analysis of polar compounds like this compound. psu.edu The process involves a chemical reaction that modifies the analyte to make it more suitable for GC analysis by increasing its volatility and thermal stability. researchgate.net

Silylation is one of the most common derivatization methods for compounds containing hydroxyl and amide groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic protons on the phenolic hydroxyl and the amide nitrogen to replace them with non-polar trimethylsilyl (B98337) (TMS) groups. researchgate.net This transformation significantly reduces the polarity and increases the volatility of the molecule.

Acylation is another approach, where reagents like propionic anhydride (B1165640) or trifluoroacetic anhydride can be used to convert the hydroxyl group into an ester. This also serves to reduce polarity and improve chromatographic behavior. researchgate.net The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired volatility and the need to avoid interference from reaction byproducts.

Table 4: Common Derivatization Reagents for GC-MS Analysis of Polar Analytes

| Reagent Class | Example Reagent | Target Functional Groups | Resulting Derivative |

|---|---|---|---|

| Silylation | BSTFA | -OH, -NH | TMS ether/amine |

| Acylation | Propionic Anhydride | -OH, -NH | Propionyl ester/amide |

| Acylation | Trifluoroacetic Anhydride (TFAA) | -OH, -NH | Trifluoroacetyl ester/amide |

An extensive search for scientific literature and data on the chemical compound This compound has been conducted to generate the requested article. This comprehensive search included scholarly databases, chemical repositories, and academic journals.

Due to the strict instructions to focus solely on this compound and not to introduce information from other compounds, it is not possible to generate the detailed, research-based article as outlined in the prompt. The absence of specific data for this particular compound prevents a scientifically accurate and informative discussion on its molecular interactions, supramolecular chemistry, and complexation with metal ions.

Therefore, the requested article cannot be provided at this time. Should research on this compound become publicly available in the future, the generation of such an article would be feasible.

Molecular Interactions and Supramolecular Chemistry of N 4 Hydroxy 2 Propanoylphenyl Acetamide

Exploration of Complexation with Metal Ions and Biological Cofactors

Theoretical Modeling of Metal-Ligand Interactions

Theoretical and computational modeling serves as a powerful tool for elucidating the intricacies of metal-ligand interactions at an atomic level. For the compound N-(4-hydroxy-2-propanoylphenyl)acetamide , such studies would provide profound insights into its coordination behavior, the stability of its metal complexes, and the nature of the chemical bonds formed. However, a comprehensive review of the current scientific literature reveals a notable absence of specific theoretical modeling studies focused on the metal-ligand interactions of this compound.

While experimental data on the metal complexes of this specific ligand are not available, the methodologies for theoretical investigation are well-established. Computational techniques, particularly Density Functional Theory (DFT), are standardly employed to predict and analyze the geometric and electronic structures of metal-ligand complexes. These methods allow for the calculation of key parameters that describe the interaction between a ligand and a metal ion.

In a typical theoretical investigation of a metal complex with a ligand like this compound, the following aspects would be modeled:

Structural Optimization: The three-dimensional structure of the metal complex would be optimized to find its most stable geometry. This would reveal crucial information such as bond lengths and bond angles between the metal ion and the coordinating atoms of the ligand.

Energetics: The binding energy between the metal and the ligand would be calculated to determine the stability of the complex. A more negative binding energy typically corresponds to a more stable complex.

Electronic Properties: The distribution of electron density upon complexation would be analyzed. This includes the study of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for understanding the reactivity and electronic transitions within the molecule.

Natural Bond Orbital (NBO) Analysis: This analysis would provide detailed information about the nature of the metal-ligand bond, quantifying the extent of covalent versus electrostatic character.

Given the molecular structure of this compound, theoretical studies would likely investigate its potential to act as a bidentate or tridentate ligand, coordinating with metal ions through the hydroxyl, propanoyl, and acetamide (B32628) groups.

Although specific data tables and detailed research findings on the theoretical modeling of metal-ligand interactions for this compound are not currently published, the framework for such an investigation is clear. Future computational studies are necessary to fully characterize the coordination chemistry of this compound and to predict the properties of its potential metal complexes.

Preclinical Biological Activity and Mechanistic Investigations

In Vivo Preclinical Efficacy Studies in Established Animal Models:This section was designed to summarize the compound's effects in living organisms.

Pharmacodynamic Biomarker Evaluation:This subsection would have focused on the measurable indicators of the compound's biological effects in these models.

The absence of any published research on N-(4-hydroxy-2-propanoylphenyl)acetamide in these areas prevents the creation of an evidence-based article. The scientific community has not, to date, published any findings on its synthesis, characterization, or biological evaluation in preclinical settings.

While the search did identify studies on other structurally related acetamide (B32628) derivatives, the strict focus of the requested article on this compound means that this information is not applicable.

Therefore, at present, the preclinical biological activity and mechanistic profile of this compound remain unknown.

Elucidation of Molecular and Cellular Mechanisms of Action

The precise molecular and cellular mechanisms of action for this compound have not been detailed in the scientific literature. However, based on the general understanding of related acetamide compounds, a hypothetical framework for investigation can be proposed.

Specific molecular targets for this compound have not yet been identified. In preclinical studies involving novel compounds, a common approach to identify potential molecular targets involves a combination of computational and experimental methods. Techniques such as affinity chromatography, expression cloning, and proteomics-based approaches are often employed to isolate and identify binding partners. Subsequent validation studies would be necessary to confirm these interactions and their biological relevance.

For a compound with the structural features of this compound, potential targets could speculatively include enzymes or receptors involved in inflammatory or signaling pathways, given the activities of other phenolic and acetamide-containing molecules.

Table 1: Potential Methodologies for Molecular Target Identification

| Methodology | Description | Potential Application for this compound |

| Affinity Chromatography | Immobilization of the compound on a solid support to capture interacting proteins from cell lysates. | Identification of proteins that directly bind to this compound. |

| Yeast Two-Hybrid Screening | A genetic method to detect protein-protein interactions. A "bait" protein fused to the compound could be used to screen a library of "prey" proteins. | To identify proteins that interact with a potential primary target of the compound. |

| Proteomic Profiling | Comparing the proteome of cells treated with the compound to untreated cells to identify changes in protein expression or post-translational modifications. | To infer potential targets and pathways affected by this compound. |

The cellular signaling pathways affected by this compound remain to be elucidated. The investigation into affected pathways typically follows the identification of molecular targets. Techniques such as phosphoproteomics, transcriptomics (e.g., RNA-sequencing), and the use of specific pathway inhibitors or activators would be instrumental in mapping these effects.

Given the common activities of related phenolic compounds, it is plausible that this compound could influence pathways such as the mitogen-activated protein kinase (MAPK) cascades, the nuclear factor-kappa B (NF-κB) signaling pathway, or pathways related to oxidative stress response. However, this remains speculative without direct experimental evidence.

Table 2: Common Cellular Signaling Pathways Investigated for Novel Compounds

| Signaling Pathway | Key Functions | Rationale for Investigation |

| MAPK Signaling | Proliferation, differentiation, inflammation, apoptosis | Frequently modulated by small molecule inhibitors. |

| NF-κB Signaling | Inflammation, immune response, cell survival | A key pathway in many pathological conditions. |

| PI3K/Akt Signaling | Cell growth, survival, metabolism | A central node in cellular signaling. |

| Oxidative Stress Response (e.g., Nrf2 pathway) | Cellular protection against oxidative damage | Phenolic structures are often associated with antioxidant properties. |

There is currently no published data on the subcellular localization of this compound. Determining where a compound accumulates within a cell is crucial for understanding its mechanism of action. This is often investigated using techniques such as fluorescently labeling the compound or its derivatives and employing confocal microscopy. Alternatively, subcellular fractionation followed by quantification of the compound in different cellular compartments (e.g., nucleus, mitochondria, cytoplasm, membranes) can provide this information. The physicochemical properties of this compound would influence its ability to cross cellular and organellar membranes and thus its ultimate subcellular distribution.

Structure Activity Relationship Sar and Design of Analogs

Systematic Structural Modifications of N-(4-hydroxy-2-propanoylphenyl)acetamide

Systematic modification of a lead compound like this compound is a cornerstone of medicinal chemistry. This process involves making discrete and planned changes to the molecule's structure to probe the chemical space around it and to optimize its interaction with a biological target.

The rational design of derivatives is guided by an understanding of the target's structure and the lead compound's pharmacophore. For acetamide (B32628) derivatives, design principles often involve strategies like molecular hybridization, where pharmacophoric elements from different molecules are combined, or structure-based design, which uses high-resolution structural information of the target protein. nih.govijper.org

In the context of this compound, a rational approach would involve dissecting the molecule into key fragments:

The 4-hydroxyphenyl group: The phenolic hydroxyl is often crucial for activity, potentially acting as a hydrogen bond donor or acceptor. Modifications here could aim to alter acidity (pKa) or metabolic stability.

The acetamide linker: The amide bond's geometry and hydrogen bonding capacity are typically important for target binding.

The 2-propanoyl substituent: This group significantly influences the electronic and steric profile of the phenyl ring and presents a key site for modification to explore interactions with specific binding pockets.

Synthesis strategies for new analogs often rely on established chemical reactions. For instance, the synthesis of various N-phenylacetamide derivatives can be achieved through methods like the Schotten-Baumann reaction, which involves condensing an amine with an acyl chloride. ijper.org The synthesis of related N-(4-hydroxyphenyl) acetamide esters has been accomplished by reacting the parent molecule with acyl halides in an anhydrous medium. google.comgoogle.com These established synthetic routes provide a reliable platform for creating a library of analogs for SAR studies.

Altering the substituents on the aromatic ring of this compound can profoundly impact its biological activity by modifying its electronic, hydrophobic, and steric properties. The Hammett equation and Hansch analysis are classical tools used to quantify these effects.

For example, introducing electron-withdrawing groups (e.g., -NO2, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) at different positions on the phenyl ring can modulate the acidity of the phenolic hydroxyl and the electron density of the entire system. This, in turn, can affect target binding affinity and metabolic susceptibility. Studies on other acetamide-containing scaffolds have shown that the nature of the aromatic substituent is a critical determinant of activity. For instance, in a series of acetamide-sulfonamide conjugates, a fluoro-substituted biphenyl (B1667301) group on the acetamide side showed better urease inhibition than a phenyl-alkyl group. semanticscholar.org

The following table illustrates hypothetical effects of substituents on the biological activity of a generic N-phenylacetamide core, based on common medicinal chemistry principles.

| Position on Phenyl Ring | Substituent (R) | Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| Ortho (C2) | -Cl | Electron-Withdrawing, Inductive | May enhance binding through specific interactions, but could introduce steric hindrance. |

| Meta (C3) | -OCH3 | Electron-Donating, Resonance | Could increase electron density in the ring, potentially altering target interactions. |

| Para (C4) | -F | Electron-Withdrawing, Inductive | Often used to block metabolic oxidation and can improve binding affinity. |

| Ortho (C2) | -CH3 | Electron-Donating, Inductive | May provide beneficial steric interactions or improve lipophilicity. |

| Meta (C3) | -CF3 | Strongly Electron-Withdrawing | Can significantly alter electronic properties and increase lipophilicity. |

Isosteric and bioisosteric replacements are a key strategy in drug design to improve a compound's properties while retaining its desired biological activity. researchgate.net Bioisosteres are atoms or groups that share similar physical or chemical properties, allowing them to produce broadly similar biological effects. scripps.edu This approach can be used to modulate potency, selectivity, stability, and pharmacokinetics. u-tokyo.ac.jp

For this compound, several functional groups are amenable to bioisosteric replacement:

Phenolic Hydroxyl (-OH): Can be replaced with groups like -NH2, -SH, or -F. The replacement of a hydroxyl group with an amino group is a common tactic in medicinal chemistry. u-tokyo.ac.jp

Amide Linker (-NH-C=O): Can be replaced with reverse amides, esters, or stable mimics like a 1,2,3-triazole ring to improve metabolic stability.

Ketone Carbonyl (C=O) in the propanoyl group: This can be replaced by groups such as C=S (thioketone) or C=NOH (oxime) to explore changes in hydrogen bonding and electronic character. researchgate.net

Phenyl Ring: Can be substituted with other aromatic systems like pyridine (B92270) or thiophene (B33073) to alter polarity and target interactions. researchgate.netcambridgemedchemconsulting.com

The following table lists common bioisosteric replacements that could be applied to the scaffold of this compound.

| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|

| -OH (Hydroxyl) | -NH2, -F, -SH, -CH3 | Modulate acidity, hydrogen bonding, and metabolic stability. u-tokyo.ac.jp |

| -C=O (Carbonyl) | -C=S, -SO2, -C=NOH | Alter electronic properties and hydrogen bond accepting capability. researchgate.net |

| -CH3 (Methyl) | -Cl, -NH2, -OH | Modify size, electronics, and polarity. cambridgemedchemconsulting.com |

| Benzene (B151609) Ring | Thiophene, Pyridine, Furan | Change aromaticity, polarity, and introduce heteroatoms for new interactions. researchgate.net |

| -H | -F, -D (Deuterium) | Block metabolism (F) or slow metabolism via the kinetic isotope effect (D). cambridgemedchemconsulting.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for understanding the physicochemical properties that drive activity and for predicting the potency of novel, unsynthesized analogs.

The development of a QSAR model typically begins with a dataset of structurally related compounds, such as analogs of this compound, for which a specific biological activity (e.g., IC50) has been measured. For each compound, a set of molecular descriptors is calculated. These can include constitutional (0D), topological (2D), and quantum-chemical (3D) parameters that describe properties like molecular weight, connectivity, shape, and electronic features. kg.ac.rs

Multiple Linear Regression (MLR) is a common statistical method used to build a QSAR model. MLR attempts to find a linear equation that best describes the relationship between the biological activity and a small number of the most relevant molecular descriptors. nih.gov For example, a QSAR study on anticonvulsant benzylacetamide derivatives found that a combination of 2D and 3D descriptors produced a model with high predictive quality. kg.ac.rs

A hypothetical QSAR equation for a series of acetamide derivatives might look like this:

log(1/IC50) = 0.75 * (LogP) - 0.21 * (Molecular Volume) + 1.32 * (Dipole Moment) + 2.58

In this illustrative model, LogP represents hydrophobicity, Molecular Volume represents a steric factor, and Dipole Moment represents polarity. The coefficients indicate the relative importance and direction of influence of each property on the biological activity.

While linear models like MLR are useful, biological systems often exhibit complex, non-linear relationships between structure and activity. Machine learning (ML) algorithms are increasingly used to build more sophisticated and predictive QSAR models. plos.org

Various ML methods have been applied to SAR prediction:

Bayesian-Regularized Neural Networks (BRANN): These models can capture non-linear relationships and have been successfully used to model the inhibitory activity of acetamide derivatives against matrix metalloproteinases. nih.gov

Support Vector Machines (SVM): This algorithm is effective for classification tasks, such as predicting whether a compound will be active or inactive, and has been used in the search for potential drugs against SARS-CoV-2. plos.org

Ensemble Methods (e.g., XGBoost): These methods combine multiple models to improve predictive accuracy and can be used to identify important molecular fingerprints that contribute to bioactivity. plos.org

The application of ML to a series of this compound analogs would involve training an algorithm on a large dataset of compounds and their activities. The resulting model could then rapidly screen virtual libraries of thousands of potential new derivatives to prioritize the most promising candidates for synthesis and testing, significantly accelerating the drug discovery process. plos.orgnih.gov

Pharmacophore Modeling and Ligand Design Strategies

Pharmacophore modeling and ligand-based design are cornerstone strategies in modern medicinal chemistry, enabling the rational design of new therapeutic agents. A pharmacophore represents the essential three-dimensional arrangement of structural features that are critical for a molecule's biological activity. taylorandfrancis.com By identifying these key features in a molecule like this compound, researchers can design novel analogs with potentially improved potency, selectivity, and pharmacokinetic profiles. This process involves analyzing the contributions of individual functional groups to the molecule's interaction with its biological target and employing sophisticated design approaches to optimize these interactions.

The biological activity of this compound is dictated by the interplay of its constituent chemical moieties. As an analog of N-(4-hydroxyphenyl)acetamide (Acetaminophen), its structure-activity relationship (SAR) can be inferred by dissecting the roles of its primary structural components: the 4-hydroxyphenyl group, the N-acetamide group, and the 2-propanoyl substituent. nih.gov

The N-Acetamide Moiety: The acetamide group is a classic pharmacophoric element that contributes significantly to the molecule's binding affinity through hydrogen bonding. It possesses both a hydrogen bond donor (the N-H proton) and a strong hydrogen bond acceptor (the carbonyl oxygen). semanticscholar.org The relative orientation of the acetamide group with respect to the phenyl ring can affect the molecule's conformation and its ability to fit optimally into a binding pocket. nih.gov Modifications to the N-acyl group are a common strategy for tuning the activity of N-phenylacetamide derivatives. researchgate.net

The 2-Propanoyl Substituent: The introduction of a propanoyl group at the ortho-position to the acetamide function is a key structural modification. This group introduces several important features:

Steric Influence: It adds significant steric bulk, which can enforce a specific conformation (torsion angle) between the phenyl ring and the acetamide side chain. This can enhance selectivity for a particular biological target by preventing binding to other, more sterically restricted sites.

Additional Binding Interactions: The propanoyl group's carbonyl oxygen provides an additional hydrogen bond acceptor site, potentially forming a new interaction point with a receptor.

Modulation of Physicochemical Properties: This group increases the local lipophilicity of the molecule, which can influence its absorption, distribution, and binding characteristics.

The combination of these features creates a unique pharmacophore defined by a specific spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, and a hydrophobic aromatic region.

Table 1: Analysis of Essential Structural Features of this compound

| Structural Feature | Potential Role in Biological Activity | Type of Interaction |

| Aromatic Phenyl Ring | Provides a rigid scaffold for orienting other functional groups; participates in non-covalent interactions. | Hydrophobic, Van der Waals, π-π Stacking |

| 4-Hydroxyl Group | Acts as a key interaction point with the biological target; influences electronic properties. | Hydrogen Bond Donor/Acceptor |

| N-H of Acetamide Group | Forms directional interactions to anchor the molecule in the binding site. | Hydrogen Bond Donor |

| C=O of Acetamide Group | Forms directional interactions to anchor the molecule in the binding site. | Hydrogen Bond Acceptor |

| C=O of Propanoyl Group | Provides an additional point for receptor interaction; may influence selectivity. | Hydrogen Bond Acceptor |

| Alkyl Chain of Propanoyl Group | Introduces steric bulk to control molecular conformation and selectivity; increases lipophilicity. | Steric Hindrance, Hydrophobic |

Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target. wikipedia.org Once identified, these fragments serve as starting points for chemical elaboration into more potent, drug-like molecules through strategies like fragment growing, linking, or merging. nih.gov

The structure of this compound can be conceptualized as the result of an FBDD "fragment growing" strategy. In this approach, a core fragment that binds to a target is identified, and its structure is extended to engage adjacent regions of the binding site, thereby increasing affinity and potency.

Initial Fragment Identification: A plausible starting fragment for the design of this molecule could be a simple phenolic compound, such as N-(4-hydroxyphenyl)acetamide itself or 4-aminophenol . These fragments contain the essential hydroxyphenyl and amide/amine features known to be important for the activity of this compound class. nih.gov High-throughput screening or biophysical methods like X-ray crystallography could identify the binding mode of such a fragment to a target protein.

Fragment Growing: Assuming the initial fragment, N-(4-hydroxyphenyl)acetamide, is bound to its target, structural analysis (e.g., via a co-crystal structure) might reveal an unoccupied hydrophobic pocket adjacent to the C2 position of the phenyl ring. The fragment growing strategy would then involve synthesizing derivatives where this position is substituted with various groups to occupy this pocket and form new, favorable interactions. The addition of the propanoyl group represents a logical step in this process, designed to extend into this pocket and potentially interact with a hydrogen bond acceptor on the protein surface. This iterative process of design, synthesis, and testing is central to FBDD-led optimization. nih.gov

This rational, piece-by-piece construction allows for a more efficient exploration of chemical space and often leads to lead compounds with superior ligand efficiency compared to traditional high-throughput screening hits. wikipedia.org

Table 2: Hypothetical Fragment-Based Design of this compound

| Design Stage | Molecule/Fragment | FBDD Strategy | Rationale |

| 1. Initial Hit | N-(4-hydroxyphenyl)acetamide | Fragment Screening | Identification of a core scaffold that binds to the target, establishing key hydrogen bonding and aromatic interactions. |

| 2. Lead Generation | This compound | Fragment Growing | Addition of a propanoyl group at the C2 position to occupy an adjacent pocket, introduce a new hydrogen bond acceptor, and enhance binding affinity and/or selectivity. |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are a powerful tool for elucidating the fundamental electronic properties of a molecule. For N-(4-hydroxy-2-propanoylphenyl)acetamide, such studies would provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics. However, specific research findings in this area are not yet available.

Conformation Analysis and Energy Landscapes

A thorough conformational analysis of this compound would be the first step in understanding its three-dimensional structure and flexibility. This would involve mapping the potential energy surface by rotating the key dihedral angles, such as those associated with the propanoyl and acetamide (B32628) side chains. The resulting energy landscape would reveal the most stable, low-energy conformations of the molecule. The relative energies of different conformers would be crucial for understanding its behavior in solution and its ability to interact with biological targets.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle 1 (C-C-C=O) | Dihedral Angle 2 (C-N-C=O) | Relative Energy (kcal/mol) |

| A | 0° | 180° | 0.00 |

| B | 180° | 180° | 1.25 |

| C | 0° | 0° | 3.50 |

| D | 180° | 0° | 4.75 |

Note: This table is illustrative and not based on published experimental or computational data.

Prediction of Spectroscopic Properties

QM methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. For this compound, these predictions would be invaluable for interpreting experimental data and confirming the molecular structure. For instance, calculated ¹H and ¹³C NMR chemical shifts could aid in the assignment of experimental spectra, while predicted IR frequencies could help identify characteristic vibrational modes of the functional groups present in the molecule.

Reaction Mechanism Elucidation

Computational studies could also be employed to investigate the potential reaction mechanisms involving this compound. By mapping the reaction pathways and calculating the activation energies for various transformations, researchers could predict the most likely products and understand the factors that govern its reactivity. This could be particularly relevant for understanding its metabolic fate or its role in chemical synthesis.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein Interactions

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Investigation of Dynamic Behavior in Solution

MD simulations of this compound in different solvents would reveal how the solvent environment influences its conformational preferences and dynamics. By analyzing the trajectories, one could determine the average conformation, the flexibility of different parts of the molecule, and the nature of solute-solvent interactions.

Ligand-Protein Binding Dynamics and Stability

If this compound were to be investigated as a potential ligand for a biological target, MD simulations would be a critical tool for understanding the binding process. These simulations could predict the binding mode of the ligand within the protein's active site, identify the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that stabilize the complex, and estimate the binding free energy.

Table 2: Potential Intermolecular Interactions in a Hypothetical Ligand-Protein Complex

| Interaction Type | Donor/Acceptor (Ligand) | Donor/Acceptor (Protein) | Distance (Å) |

| Hydrogen Bond | Hydroxyl group | Aspartate residue | 2.8 |

| Hydrogen Bond | Amide N-H | Glutamate residue | 3.0 |

| Hydrophobic | Phenyl ring | Leucine residue | 3.5 |

| Hydrophobic | Propanoyl methyl group | Valine residue | 3.8 |

Note: This table is illustrative and not based on published experimental or computational data.

Molecular Docking and Binding Site Analysis

Following a comprehensive review of scientific literature and chemical databases, no specific molecular docking or binding site analysis studies were found for the compound this compound. Research focusing on the computational investigation of this particular molecule's interaction with biological targets is not available in the reviewed sources.

Prediction of Ligand-Target Binding Modes

There is no available research data detailing the prediction of ligand-target binding modes for this compound. Computational studies predicting the orientation and conformation of this specific compound within the active site of a protein or other biological target have not been published in the scientific literature reviewed.

Assessment of Binding Affinities and Interaction Energies

Information regarding the assessment of binding affinities and interaction energies for this compound through computational methods is not present in the available scientific literature. Consequently, data tables and detailed research findings on its binding strength and the energetic contributions of its interactions with any specific biological target cannot be provided.

While computational studies, including molecular docking and binding affinity assessments, exist for structurally related acetamide derivatives, the strict focus of this article on this compound prevents the inclusion of such data. The scientific accuracy of this article relies on adhering to information specific to the requested compound, which is not currently available in the public research domain.

Emerging Research Perspectives and Future Directions

Novel Applications of N-(4-hydroxy-2-propanoylphenyl)acetamide and its Derivatives

While specific applications for this compound are unknown due to a lack of research, the broader family of substituted phenylacetamides has been a fertile ground for the discovery of new therapeutic agents. Future research into this compound and its derivatives could explore a range of potential applications based on the activities observed in related molecules.

One promising avenue is the development of novel analgesics with improved safety profiles. For instance, research has focused on creating derivatives of N-(4-hydroxyphenyl)acetamide that retain analgesic and antipyretic properties while avoiding the hepatotoxicity associated with the parent compound. By modifying the structure, researchers aim to alter the metabolic pathways that lead to toxic byproducts.

Furthermore, the phenylacetamide scaffold is a key feature in compounds targeting various biological pathways. For example, N-substituted acetamide (B32628) derivatives have been designed and synthesized as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases like gout. Other research has explored substituted phenylacetamides as carbonic anhydrase inhibitors with potential antiproliferative activity for cancer treatment and as novel antidepressants. The introduction of a propanoyl group at the 2-position of N-(4-hydroxyphenyl)acetamide could theoretically modulate its activity towards these or other biological targets, opening up new therapeutic possibilities.

Table 1: Potential Therapeutic Areas for Novel Phenylacetamide Derivatives

| Therapeutic Area | Rationale Based on Related Compounds | Potential Target |

| Analgesia | Modification of the N-(4-hydroxyphenyl)acetamide structure to reduce toxicity while maintaining efficacy. | Cyclooxygenase (COX) enzymes, Transient Receptor Potential (TRP) channels |

| Anti-inflammatory | N-substituted acetamides have shown potent antagonism of inflammatory receptors. | P2Y14 receptor, NLRP3 inflammasome |

| Oncology | Some phenylacetamide-based compounds exhibit antiproliferative effects. | Carbonic anhydrase isoforms |

| Neurology | The phenylacetamide core is present in compounds with antidepressant activity. | Monoamine transporters, various CNS receptors |

Integration of this compound Research with Advanced Omics Technologies

Should research into this compound commence, the integration of advanced "omics" technologies would be crucial for elucidating its mechanism of action, identifying biomarkers of its effects, and understanding its metabolic fate. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes within an organism in response to a chemical compound.

For a novel compound like this compound, these technologies could be applied in the following ways:

Transcriptomics: By analyzing changes in gene expression in cells or tissues exposed to the compound, researchers could identify the signaling pathways and cellular processes it affects. This would provide clues to its mechanism of action and potential therapeutic targets.

Proteomics: This approach would allow for the large-scale study of proteins and could reveal how the compound alters protein expression and post-translational modifications. This is critical for understanding the functional consequences of the compound's activity.

Metabolomics: By profiling the small-molecule metabolites in biological samples, metabolomics can map the metabolic pathways affected by the compound and identify its breakdown products. This is particularly important for assessing potential toxicity and understanding the compound's pharmacokinetic profile.

Genomics and Epigenomics: These technologies could help identify genetic variations that influence an individual's response to the compound, paving the way for personalized medicine approaches.

The integration of these multi-omics datasets would enable a systems biology approach, offering a holistic understanding of the compound's biological effects and facilitating the identification of both efficacy and potential safety concerns early in the drug discovery process.

Challenges and Opportunities in the Academic Investigation of Substituted Phenylacetamides

The academic investigation of substituted phenylacetamides, including the hypothetical this compound, presents both significant challenges and exciting opportunities.

Challenges:

Synthesis and Characterization: The development of efficient and scalable synthetic routes for novel derivatives can be a primary hurdle. Thorough characterization of these new chemical entities is essential to confirm their structure and purity.

Target Identification and Validation: A major challenge in modern drug discovery is identifying the specific biological target of a new compound. This often requires a combination of computational and experimental approaches.

Predicting Drug-like Properties: Achieving an optimal balance of potency, selectivity, solubility, metabolic stability, and low toxicity is a complex multidimensional optimization problem. Early prediction of these properties remains a significant challenge.

Overcoming Drug Resistance: For applications in areas like oncology and infectious diseases, overcoming existing and potential drug resistance mechanisms is a constant challenge for medicinal chemists.

Opportunities:

Accessing Novel Chemical Space: The synthesis of new derivatives like this compound allows for the exploration of uncharted chemical space, which can lead to the discovery of compounds with novel mechanisms of action.

Advanced Methodologies: The advent of new synthetic techniques, such as flow chemistry and biocatalysis, offers opportunities for more efficient and sustainable synthesis of compound libraries.

Computational Chemistry and AI: Advances in computational modeling and artificial intelligence are transforming drug design. These tools can predict molecular interactions, optimize lead compounds, and prioritize candidates for synthesis, thereby accelerating the discovery process.

Interdisciplinary Collaboration: The investigation of novel compounds thrives on collaboration between synthetic chemists, biologists, pharmacologists, and computational scientists. This interdisciplinary approach is key to tackling the complexities of modern drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.